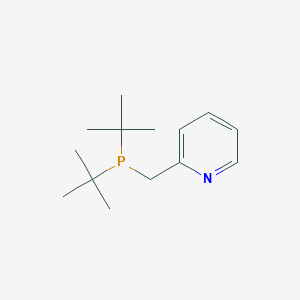
2-(Di-t-butylphosphinomethyl)pyridine
Übersicht
Beschreibung
2-(Di-t-butylphosphinomethyl)pyridine, also known as PNN, is a highly versatile and efficient ligand that has gained significant attention in the field of organic synthesis and catalysis. This compound has been widely used due to its unique chemical properties and ability to catalyze various chemical reactions.
Wissenschaftliche Forschungsanwendungen
Coordination with Europium(III)
The compound forms a novel complex with hydrated europium(III) chloride, useful in structural and spectroscopic studies. The complex, dichlorotriaqua-(2,6-bis(di-tert-butylphosphinoxidomethyl)pyridine)europium(III)chloride, has been analyzed using IR, 1H, and 31P NMR spectroscopy and X-ray diffraction. This application highlights the compound's role in forming complexes with lanthanides, which are important in various fields like materials science and catalysis (Goni, Daniels, & Siddiquee, 2013).
Ligand Synthesis and Coordination Chemistry
2-(Di-t-butylphosphinomethyl)pyridine and its derivatives are used as ligands in coordination chemistry. These ligands are involved in synthesizing complexes that show potential in biological sensing and catalysis due to their luminescent properties, especially with lanthanide compounds (Halcrow, 2005).
Formation of Nickel Complexes
This compound is utilized in synthesizing mono- and dinuclear nickel complexes. These complexes have applications in the catalytic oligomerization of ethylene, showcasing the compound's role in facilitating important industrial chemical reactions (Kermagoret & Braunstein, 2008).
Ruthenium(II) Hydrido Borohydride Pincer Complexes
Electron-rich PNP-type ruthenium(II) hydrido borohydride pincer complexes have been synthesized using this compound. These complexes are important in catalytic dehydrogenation of alcohols and hydrogenation of esters, demonstrating its significance in catalytic applications (Zhang, Balaraman, Leitus, & Milstein, 2011).
Iron(II) Complexes with Bulky Ligands
The compound is used to form iron(II) complexes with electron-rich, bulky PNP-type ligands. These complexes have been studied for their magnetic properties, contributing to the field of inorganic chemistry and material science (Zhang, Gandelman, Herrman, Leitus, Shimon, Ben‐David, & Milstein, 2006).
Eigenschaften
IUPAC Name |
ditert-butyl(pyridin-2-ylmethyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24NP/c1-13(2,3)16(14(4,5)6)11-12-9-7-8-10-15-12/h7-10H,11H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEFIYMSSSXANH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(CC1=CC=CC=N1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24NP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649454 | |
| Record name | 2-[(Di-tert-butylphosphanyl)methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Di-t-butylphosphinomethyl)pyridine | |
CAS RN |
494199-72-3 | |
| Record name | 2-[(Di-tert-butylphosphanyl)methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



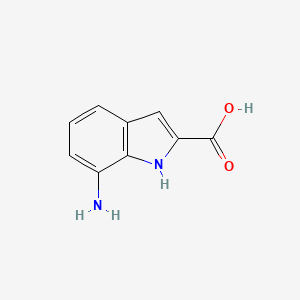
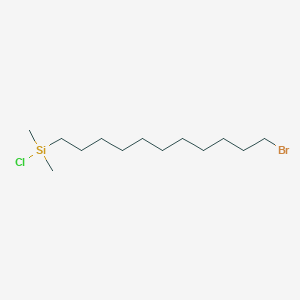
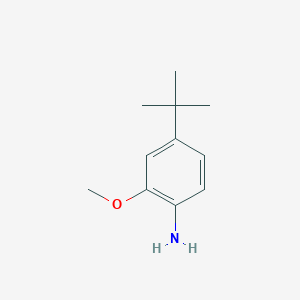
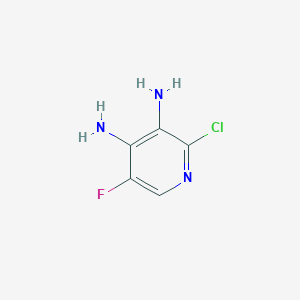
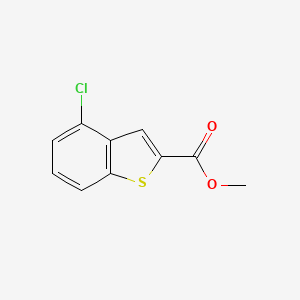
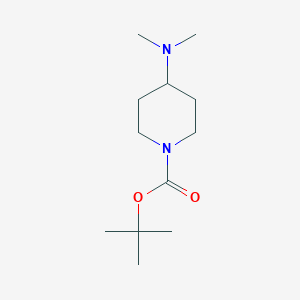
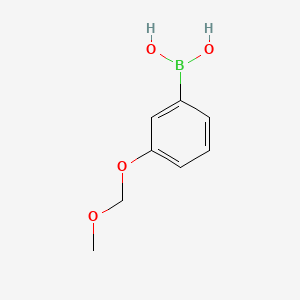
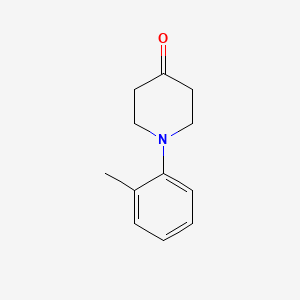
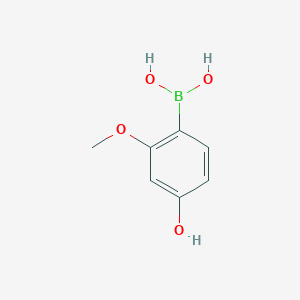
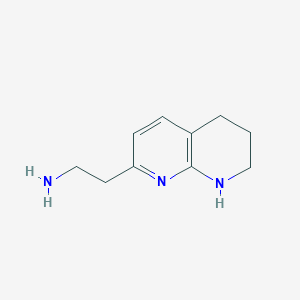
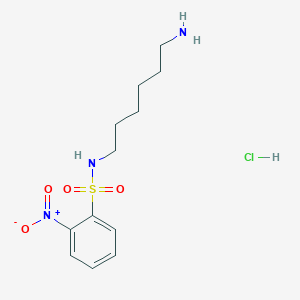
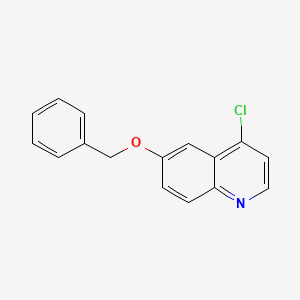
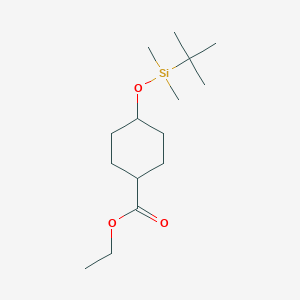
![N-[3-(Dipropylamino)-4-methoxyphenyl]acetamide](/img/structure/B1593009.png)